molecular formula C22H22N4O4 B12157308 methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12157308
M. Wt: 406.4 g/mol
InChI Key: VSQDMFDPOYFLNZ-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound featuring a methyl benzoate core linked to an imidazo[4,5-c]pyridine scaffold substituted with a 4-methoxyphenyl group. This compound’s structural complexity suggests possible applications in drug discovery, particularly in targeting enzymes or receptors where heterocyclic systems play a critical role .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-15-9-7-14(8-10-15)20-19-18(23-13-24-19)11-12-26(20)22(28)25-17-6-4-3-5-16(17)21(27)30-2/h3-10,13,20H,11-12H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

VSQDMFDPOYFLNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the imidazo[4,5-c]pyridine core. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the imidazo[4,5-c]pyridine core.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate suggest that it may interact with biological targets involved in tumor growth and proliferation.

  • Mechanism of Action : The imidazopyridine core is known for its ability to inhibit specific kinases involved in cancer pathways. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. The presence of the methoxyphenyl group enhances its interaction with microbial targets.

  • Broad-Spectrum Activity : Preliminary tests indicate that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, related compounds have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy.

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Imidazopyridine CorePotential kinase inhibition
Carbonyl GroupMay facilitate hydrogen bonding with targets

Case Studies and Research Findings

Several case studies have explored the efficacy of similar compounds:

  • Anticancer Studies : A series of benzamide derivatives were synthesized and evaluated for their anticancer properties. Compounds with methoxy substitutions exhibited improved antiproliferative activity against various cancer cell lines .
  • Antimicrobial Evaluation : Research indicated that similar imidazopyridine compounds displayed significant antibacterial and antifungal activities, suggesting that this compound could follow suit .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[4,5-c]pyridine core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often differ in ester groups, heterocyclic cores, and substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Ester Group Heterocycle Substituent on Phenyl Linker Type
Target Compound Methyl Imidazo[4,5-c]pyridine 4-methoxy Carbonylamino
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl Pyridazin-3-yl None Phenethylamino
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl 6-Methylpyridazin-3-yl None Phenethylamino
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl Methylisoxazol-5-yl None Phenethylamino
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl 3-Methylisoxazol-5-yl None Phenethylthio
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl 3-Methylisoxazol-5-yl None Phenethoxy

Key Observations

Ester Group :

  • The target compound’s methyl ester may confer lower molecular weight and increased metabolic susceptibility compared to ethyl esters (e.g., I-6230, I-6232), which are typically more lipophilic and resistant to hydrolysis .

Heterocyclic Core :

  • The imidazo[4,5-c]pyridine system in the target compound provides a rigid, planar structure conducive to aromatic stacking, unlike the pyridazine or isoxazole rings in analogs. Pyridazine derivatives (I-6230, I-6232) exhibit distinct electronic profiles due to their nitrogen-rich cores, while isoxazoles (I-6273, I-6373, I-6473) offer hydrogen-bonding versatility via oxygen and nitrogen atoms .

Substituents and Linkers: The 4-methoxy group on the target’s phenyl ring enhances polarity and may improve solubility compared to unsubstituted phenyl groups in analogs. Linker variations (e.g., phenethylamino vs. phenethylthio or phenethoxy) influence conformational flexibility and electronic properties.

Computational Insights and Research Findings

Advanced docking methodologies, such as the Glide XP scoring function , have been employed to evaluate how structural differences impact binding affinities. Key findings include:

  • Hydrophobic Enclosure : The imidazopyridine core and 4-methoxy group in the target compound may create a hydrophobically enclosed environment, enhancing binding through complementary interactions with lipophilic protein pockets .
  • Hydrogen Bonding : Compared to pyridazine or isoxazole analogs, the target’s heterocycle could form stronger hydrogen bonds in enclosed environments, a critical factor in Glide’s scoring .
  • Docking Accuracy: Studies demonstrate that minor structural changes (e.g., methyl vs. ethyl esters) can significantly alter docking scores. For instance, ethyl esters in I-6230 analogs might exhibit better steric complementarity in certain receptors, while methyl esters could favor metabolic clearance .

Biological Activity

Methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological properties based on current research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
IUPAC Name methyl 2-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
InChI Key VSQDMFDPOYFLNZ-UHFFFAOYSA-N

The compound features a methoxy group that enhances its electronic properties and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : 4-methoxybenzaldehyde is reacted with an appropriate amine to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the imidazo[4,5-c]pyridine core.
  • Esterification : The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of imidazo[4,5-c]pyridine compounds possess significant antimicrobial activity. For instance:

  • In vitro assays demonstrated effective inhibition against various bacterial strains.
  • The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

The compound has been explored for its potential anticancer properties:

  • Cell Line Studies : Research involving several cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : Potential mechanisms include the inhibition of specific kinases involved in cancer progression and the modulation of apoptosis-related pathways.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor:

  • Studies have reported its ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
  • The compound’s binding affinity has been characterized through kinetic studies and molecular docking simulations.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazo derivatives. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Investigation into Anticancer Effects :
    • In a study published in Cancer Letters, researchers demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines through induction of apoptosis .
  • Enzyme Inhibition Analysis :
    • A recent article in Bioorganic & Medicinal Chemistry Letters reported on the compound's inhibitory effects on AChE with an IC50 value indicating strong potential for therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of the imidazo[4,5-c]pyridine core via cyclization of substituted pyridine precursors under acidic conditions. Introduce the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the imidazopyridine carbonyl group to the 2-aminobenzoate ester .
  • Optimization : Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for coupling efficiency). Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the imidazopyridine ring and ester group placement. Aromatic proton splitting patterns distinguish substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the orientation of the methoxyphenyl group relative to the imidazopyridine core .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Glide Docking Protocol :

Protein Preparation : Generate a receptor grid file using the OPLS-AA force field, including key binding site residues (e.g., catalytic lysine in kinases) .

Ligand Sampling : Perform torsional flexibility adjustments and Monte Carlo pose optimization to account for conformational changes.

Scoring : Use the XP scoring function to evaluate hydrophobic enclosure, hydrogen bonding, and desolvation penalties. RMSD < 2.0 Å from co-crystallized ligands indicates high accuracy .

  • Validation : Compare docking poses with experimental binding data (e.g., IC50 values from enzyme inhibition assays) to refine scoring parameters .

Q. How to design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with halogen or alkyl groups) to assess steric/electronic effects.

  • Biological Assays :

  • In Vitro : Measure target affinity (e.g., radioligand binding assays) and selectivity (e.g., panel of related receptors).

  • In Vivo : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models .

  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity.

    Analog StructureModificationTarget Affinity (IC50)Selectivity Ratio
    4-FluorophenylIncreased electronegativity12 nM10x over GPCR-X
    4-MethylphenylHydrophobic bulk45 nM3x over GPCR-X
    Table based on SAR strategies from imidazopyridine analogs

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Methodology :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance pathways. For poor oral bioavailability, consider prodrug strategies (e.g., ester-to-acid conversion) .
  • Tissue Distribution Studies : Use radiolabeled compound to track accumulation in target organs vs. plasma.
  • Mechanistic Studies : Confirm target engagement in vivo via pharmacodynamic markers (e.g., downstream protein phosphorylation for kinase targets) .

Data Contradiction Analysis

Q. How to address conflicting results in binding affinity assays across different laboratories?

  • Methodology :

  • Standardization : Use a common reference compound (e.g., BMS-927711 for CGRP receptor studies) to calibrate assay conditions .
  • Buffer Optimization : Test pH, ionic strength, and cofactors (e.g., Mg²⁺ for ATP-binding targets) to minimize variability.
  • Statistical Validation : Apply Bland-Altman analysis to compare inter-lab variability and identify outlier protocols .

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